

Methyl 3-cyano-4-hydroxybenzoate physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-cyano-4-hydroxybenzoate
Cat. No.:	B180658

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An In-depth Technical Guide to the Physical Properties of **Methyl 3-cyano-4-hydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **Methyl 3-cyano-4-hydroxybenzoate**, a compound of interest in various research and development applications. The information is presented to be a practical resource for laboratory and development settings.

Chemical Identity and Properties

Methyl 3-cyano-4-hydroxybenzoate is a substituted benzoic acid derivative. Its core structure consists of a benzene ring with methyl ester, cyano, and hydroxyl groups attached.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	methyl 3-cyano-4-hydroxybenzoate	[1]
Synonyms	3-Cyano-4-hydroxybenzoic acid methyl ester, 2-Hydroxy-5-methoxycarbonyl-benzonitrile	[1]
CAS Number	156001-68-2	[1] [2] [3]
Molecular Formula	C ₉ H ₇ NO ₃	[1] [2] [3]
Molecular Weight	177.16 g/mol	[1] [2] [3]
Appearance	Off-white to light brown solid	[2]
Melting Point	167 - 168 °C	[2]
Boiling Point	336.3 °C (at 760 mmHg, Predicted)	[2] [3]
Density	1.32 g/cm ³ (Predicted)	[2]
pKa	5.56 (Predicted)	[2]
LogP (XLogP3-AA)	1.7	[1]
Hydrogen Bond Donor Count	1	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2]

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

Synthesis Protocol: Iodination and Cyanidation Route

A documented method for synthesizing **Methyl 3-cyano-4-hydroxybenzoate** involves a two-step process starting from Methyl 4-hydroxybenzoate.[\[2\]](#)

Step 1: Iodination of Methyl 4-hydroxybenzoate

- Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid with stirring.
- Heat the solution to 65°C.
- Slowly add a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.
- Maintain the reaction temperature at 65°C for 5 hours.
- Continue stirring at room temperature for an additional 16 hours.
- Collect the precipitated product, Methyl 4-hydroxy-3-iodobenzoate, by filtration.
- Wash the collected solid with water and dry under a vacuum.

Step 2: Cyanidation of Methyl 4-hydroxy-3-iodobenzoate

- Dissolve the product from Step 1 (28 g, 0.1 mol) in 100 mL of N,N-Dimethylformamide (DMF).
- Add copper(I) cyanide (CuCN) (9.92 g, 0.11 mol) and sodium cyanide (NaCN) (0.49 g, 0.01 mol).
- Protect the reaction system with a nitrogen atmosphere.
- Heat the mixture to 105°C with stirring for 18 hours.
- After cooling to room temperature, filter to remove the precipitate and wash the filter cake with ethyl acetate (EtOAc).
- Combine the organic phases, dilute with 200 mL of water, and extract with EtOAc (2 x 200 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- Vacuum drying yields the final product, **Methyl 3-cyano-4-hydroxybenzoate**.^[2]

Determination of Melting Point

The melting point is a fundamental property for compound identification and purity assessment.
[4]

- Sample Preparation: Ensure the solid sample is completely dry.[5] Place a small amount of the powdered compound onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column of 1-2 mm.[5][6]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[5]
- Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to find an approximate melting range. For a more precise measurement, cool the apparatus to at least 15-20°C below the expected melting point and then heat at a slow, controlled rate of approximately 1-2°C per minute.[5]
- Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Determination of Solubility (Qualitative)

This protocol provides a straightforward method to assess the solubility of a compound in various solvents.[7][8]

- Preparation: Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[7]

- Mixing: After each addition, cap and shake the test tube vigorously for a set period. Be careful not to heat the sample with your hand, as temperature affects solubility.[8]
- Observation: Visually inspect the solution to see if the solid has completely dissolved.
- Classification: If the compound dissolves, it is classified as soluble in that solvent under the tested conditions. If it does not, it is classified as insoluble. This process can be repeated with a range of solvents (e.g., diethyl ether, ethanol, acetone) to build a solubility profile.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of **Methyl 3-cyano-4-hydroxybenzoate** as described in the experimental protocol section.



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Caption: Synthesis workflow for **Methyl 3-cyano-4-hydroxybenzoate**.

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